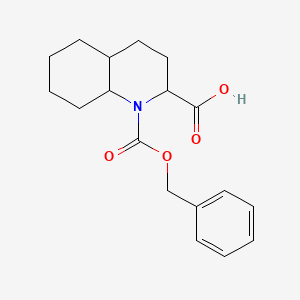
ethyl4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of a formyl group at the 4-position, two methyl groups at the 1 and 5 positions, and an ethyl ester group at the 3-position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrazole-2-carboxylate under Vilsmeier-Haack reaction conditions . This method is preferred due to its simplicity and effectiveness compared to other methods such as the Fischer method . The reaction involves the use of reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ethyl 4-carboxy-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-1,5-dimethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is primarily related to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The formyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Similar pyrazole structure with different substituents.
Uniqueness
Ethyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives . The presence of both formyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
ethyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-7(5-12)6(2)11(3)10-8/h5H,4H2,1-3H3 |
InChIキー |
GDGHGQWKMJOQNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1C=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
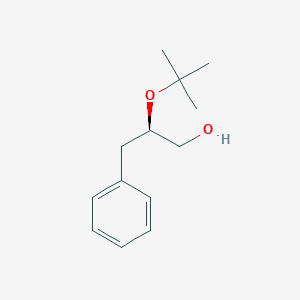
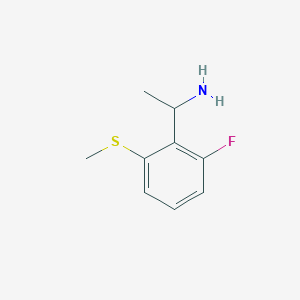
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
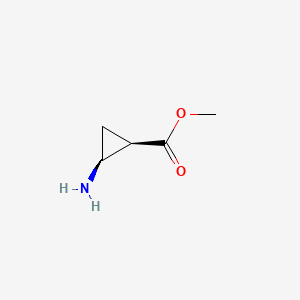
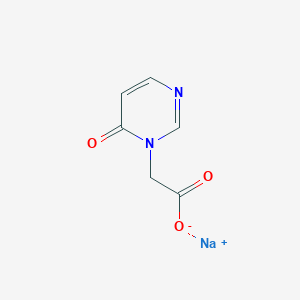
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
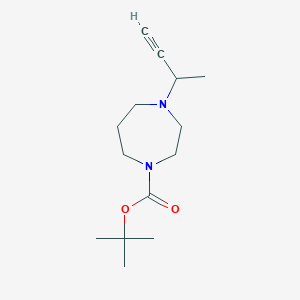
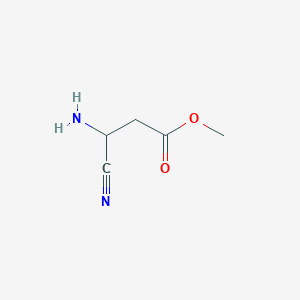
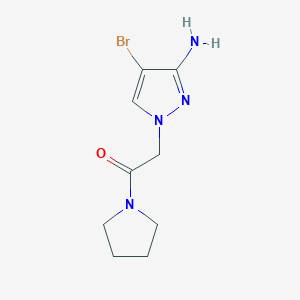
![3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile](/img/structure/B13519130.png)

![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
